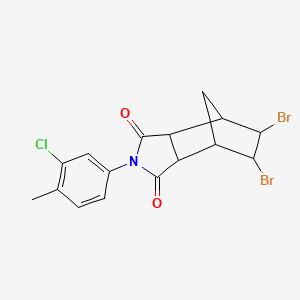![molecular formula C17H16ClF3N4O5 B11690067 2-({2-[(2-Chloro-4-nitrophenyl)amino]ethyl}[2-nitro-4-(trifluoromethyl)phenyl]amino)ethanol](/img/structure/B11690067.png)
2-({2-[(2-Chloro-4-nitrophenyl)amino]ethyl}[2-nitro-4-(trifluoromethyl)phenyl]amino)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({2-[(2-CHLORO-4-NITROPHENYL)AMINO]ETHYL}[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]AMINO)ETHAN-1-OL is a complex organic compound characterized by the presence of nitro, chloro, and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(2-CHLORO-4-NITROPHENYL)AMINO]ETHYL}[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]AMINO)ETHAN-1-OL typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where an amine group reacts with a halogenated nitro compound under controlled conditions. The reaction may require a base such as potassium carbonate (K2CO3) and solvents like xylene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the nitro groups can yield corresponding amines.
Substitution: The chloro group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-({2-[(2-CHLORO-4-NITROPHENYL)AMINO]ETHYL}[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]AMINO)ETHAN-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of dyes, plastics, and other materials.
Mécanisme D'action
The mechanism of action of 2-({2-[(2-CHLORO-4-NITROPHENYL)AMINO]ETHYL}[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]AMINO)ETHAN-1-OL involves interactions with specific molecular targets. The nitro and chloro groups can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s stability and bioavailability. The compound may interact with cellular proteins and enzymes, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-nitrophenol: Shares the chloro and nitro groups but lacks the trifluoromethyl group.
2-Nitro-4-(trifluoromethyl)phenol: Contains the nitro and trifluoromethyl groups but lacks the chloro group.
Uniqueness
2-({2-[(2-CHLORO-4-NITROPHENYL)AMINO]ETHYL}[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]AMINO)ETHAN-1-OL is unique due to the combination of nitro, chloro, and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry .
Propriétés
Formule moléculaire |
C17H16ClF3N4O5 |
|---|---|
Poids moléculaire |
448.8 g/mol |
Nom IUPAC |
2-[N-[2-(2-chloro-4-nitroanilino)ethyl]-2-nitro-4-(trifluoromethyl)anilino]ethanol |
InChI |
InChI=1S/C17H16ClF3N4O5/c18-13-10-12(24(27)28)2-3-14(13)22-5-6-23(7-8-26)15-4-1-11(17(19,20)21)9-16(15)25(29)30/h1-4,9-10,22,26H,5-8H2 |
Clé InChI |
FHZDBTLOVDFBCB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])N(CCNC2=C(C=C(C=C2)[N+](=O)[O-])Cl)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B11689996.png)
![(2E)-3-{4-methoxy-3-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B11690009.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B11690010.png)


![3-[4-(Diethylamino)anilino]indol-2-one](/img/structure/B11690035.png)
![2,2'-(ethane-1,2-diyldisulfanediyl)bis{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole}](/img/structure/B11690041.png)
![(4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-4-{2-[2-(morpholin-4-ylcarbonyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11690044.png)
![N-benzyl-N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-methylbenzenesulfonamide](/img/structure/B11690046.png)
![ethyl 4-(2,5-dimethyl-3-{(E)-[2-(naphthalen-2-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoate](/img/structure/B11690059.png)
![3-(4-Fluorophenyl)-4-[(E)-[2-(4-nitrophenyl)hydrazin-1-ylidene]methyl]-1-phenyl-1H-pyrazole](/img/structure/B11690062.png)

![N-(3-{[(E)-(5-benzyl-2-hydroxy-3-nitrophenyl)methylidene]amino}phenyl)-2-chlorobenzamide](/img/structure/B11690079.png)
![1-benzyl-N-[(E)-(4-chlorophenyl)methylidene]-2-methyl-1H-benzimidazol-5-amine](/img/structure/B11690081.png)
